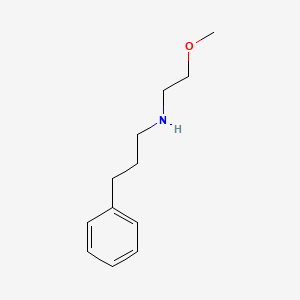
(2-Methoxyethyl)(3-phenylpropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(2-Methoxyethyl)(3-phenylpropyl)amine" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various compounds with methoxy groups and phenyl groups, which are structural components of the compound . For instance, paper discusses a monoazo dye with a methoxy group and a phenyl group, while paper investigates a nitrogen analog of stilbene with methoxy and phenyl groups that has potential as a skin whitening agent.
Synthesis Analysis
The synthesis of compounds related to "this compound" can be inferred from the methods described in the papers. Paper mentions the synthesis of a nitrogen analog of stilbene through a single-step process, which could be relevant to the synthesis of the compound . Additionally, paper describes the synthesis of methoxy-derivatives of 2-phenyl-1H-benz[g]indole, which involves the condensation of α-naphthyl-amines with N-phenacyl-pyridinium salts. This method could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been studied using various techniques. Paper used X-ray diffraction to determine the crystal structure of a related compound, while paper utilized density functional theory (DFT) to calculate the molecular geometry of a Schiff base compound and compared it with experimental data. These methods could be applied to analyze the molecular structure of "this compound."
Chemical Reactions Analysis
The chemical reactions involving methoxy and phenyl groups are discussed in the papers. Paper explores the ion-molecule reactions of 2-methoxyethanol with amines, which could provide insights into the reactivity of the methoxy group in "this compound." The formation of adduct ions and the influence of proton affinities on these reactions are highlighted.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing methoxy and phenyl groups are not directly addressed in the papers. However, the spectroscopic studies in paper and the investigation of the inhibitory effects on melanin biosynthesis in paper suggest that these groups can impart specific properties to the molecules they are part of. These properties could be relevant to the analysis of "this compound."
科学的研究の応用
Plasma Methods for Biomolecule Immobilization and Cell Colonization
This research area explores plasma surface treatments and plasma polymerization to create polymeric surfaces and thin plasma polymer coatings containing reactive chemical groups. These groups are useful for the covalent immobilization of molecules or polymers that can influence bio-specific interfacial responses. Surfaces containing amine groups, like (2-Methoxyethyl)(3-phenylpropyl)amine, have been extensively utilized for bio-interface applications due to their ability to facilitate the attachment and growth of cells. However, the amine surfaces tend to have a limited shelf life due to post-plasma oxidation reactions, which can lead to the disappearance of amine groups from the surface. This limitation is significant for the longevity and efficacy of such surfaces in biomedical applications (Siow, Britcher, Kumar, & Griesser, 2006).
Biodegradation of Aromatic Compounds
The ability of microorganisms, specifically Escherichia coli, to use aromatic compounds as sole carbon and energy sources has significant implications for environmental bioremediation. Aromatic amines, which include structures similar to this compound, undergo specific catabolic processes. Understanding the genetic and enzymatic mechanisms behind the degradation of aromatic compounds by E. coli offers insights into potential biotechnological applications for the cleanup of aromatic pollutants. This research provides valuable knowledge on the biochemical pathways and regulatory mechanisms governing the biodegradation of aromatic compounds (Díaz, Ferrández, Prieto, & García, 2001).
Methoxypyrazines in Grape Biosynthesis
Research on 3-alkyl-2-methoxypyrazines (MPs) in grapes, which share structural similarities with this compound, focuses on their discovery, biosynthesis, accumulation, transport, and metabolism. MPs impart herbaceous/green/vegetal sensory attributes to certain wine varieties. The biosynthesis pathways of MPs have been explored, although only the final step has been confirmed in grapes. Understanding these metabolic pathways and key enzymes involved could lead to advancements in wine flavor manipulation and grape cultivation practices (Lei et al., 2018).
Biogenic Amines in Foods
The analysis of biogenic amines (BAs) in foods is critical due to their potential toxicity. Methods for determining BAs in food, including chromatographic techniques like HPLC, are important for ensuring food safety. The presence of amines, akin to this compound, in food indicates the degree of freshness or spoilage, making the analysis of these compounds crucial for consumer health. This review highlights the importance of accurate and efficient methods for BA determination in the food industry (Önal, 2007).
Degradation of Nitrogen-Containing Hazardous Compounds
The degradation of nitrogen-containing compounds, such as amines and azo dyes, is a significant environmental concern due to their persistence and toxicity. Advanced oxidation processes (AOPs) offer effective methods to mineralize these compounds, improving water treatment technologies. Research in this area explores the degradation efficiencies, reaction mechanisms, and the effects of various process parameters on the treatment of nitrogen-containing hazardous compounds. This knowledge is vital for the development of more efficient and sustainable water treatment solutions (Bhat & Gogate, 2021).
Safety and Hazards
特性
IUPAC Name |
N-(2-methoxyethyl)-3-phenylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJANHCNGMBHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2504136.png)
![N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2504138.png)
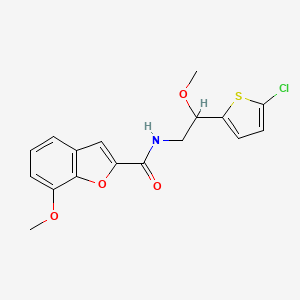
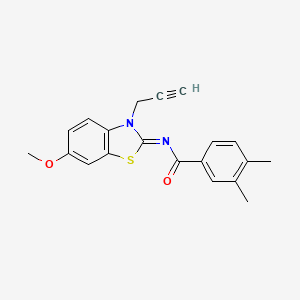
![(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one](/img/structure/B2504144.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)
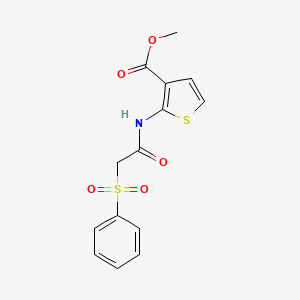
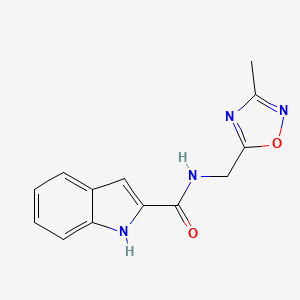
![4-methyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2504152.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)
![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)
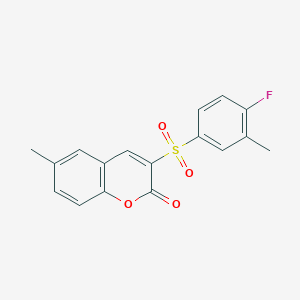
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2504158.png)
![1,3-dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2504159.png)